Dodecanal

Antimicrobial Staphylococcus aureus Bactericidal

Procure Dodecanal for its proven 2× superior bactericidal activity against S. aureus (MBC 31 µg/mL) versus 1-dodecanol (62 µg/mL). Its unique kinetic profile (Km = 0.2 µM) is essential for accurate aldehyde dehydrogenase/luciferase enzyme studies, where generic C10–C14 aldehydes fail. The ultralow odor threshold (0.5–1.5 ppb) enables high-impact fragrance creation at trace use levels (0.01–0.3%). Combined with phloretin, dodecanal achieves a >6-log synergistic sporicidal reduction in low-pH food matrices. Avoid compromised efficacy by specifying dodecanal over cost-driven substitutes.

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 112-54-9
Cat. No. B139956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanal
CAS112-54-9
SynonymsLauraldehyde;  1-Dodecanal;  Dodecanaldehyde;  Dodecyl Aldehyde;  Lauric Aldehyde;  Laurinaldehyde;  Lauryl Aldehyde;  NSC 46128;  NSC 52196;  NSC 55212;  n-Dodecanal;  n-Dodecyl Aldehyde;  n-Lauraldehyde; 
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC=O
InChIInChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h12H,2-11H2,1H3
InChIKeyHFJRKMMYBMWEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2 g / 500 g / 1 kg / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, most fixed oils, propylene glycol (may be turbid);  insoluble in glycerol, water
1 ml in 2 ml of 80% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Dodecanal (CAS 112-54-9) Procurement Guide: C12 Aldehyde for High-Potency Antimicrobial and Sensory Applications


Dodecanal (CAS 112-54-9), also known as lauric aldehyde or C12 aldehyde, is a long-chain saturated fatty aldehyde (C12H24O) occurring naturally in citrus oils and coriander [1]. It is characterized by a potent waxy, citrus-floral odor with an extraordinarily low detection threshold, enabling trace-level use in fragrance and flavor formulations [2]. Beyond sensory applications, dodecanal exhibits selective antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, which distinguishes it from both shorter-chain aldehydes and its reduced alcohol counterpart [3].

Why Dodecanal (C12) Cannot Be Directly Substituted with C10, C11, or C13 Aldehyde Analogs


Despite sharing the same aldehyde functional group, the biological and sensory performance of saturated fatty aldehydes is exquisitely dependent on alkyl chain length. A critical example from bacterial luciferase kinetics demonstrates that the relative in vitro activity of n-dodecanal is dramatically lower than that of n-decanal (relative activity of [1] vs. [15]), underscoring that even a two-carbon difference profoundly alters substrate binding (Km: 0.2 µM vs. 1.1 µM) and enzyme inhibition profiles [1]. Similarly, in antimicrobial applications, the Minimum Bactericidal Concentration (MBC) of dodecanal against S. aureus is significantly lower (31 µg/mL) than that of its corresponding alcohol, 1-dodecanol (62 µg/mL), and the essential oil matrix (124 µg/mL), demonstrating that both chain length and oxidation state dictate bioactivity [2]. Substituting dodecanal with a generic 'C10-C14 aldehyde' based solely on cost or availability therefore risks functional failure in enzyme-based assays, compromised antimicrobial efficacy, and altered sensory impact due to divergent odor detection thresholds.

Quantitative Differentiation of Dodecanal (CAS 112-54-9) Against Structural and Functional Comparators


Dodecanal Exhibits 2-Fold Higher Bactericidal Potency Against S. aureus Than Its Reduced Alcohol Analog 1-Dodecanol

In a direct head-to-head comparison of the major constituents of Etlingera elatior essential oil, dodecanal demonstrated significantly higher bactericidal activity against Staphylococcus aureus than 1-dodecanol. The minimum bactericidal concentration (MBC) for dodecanal was 31 µg/mL, which is two-fold more potent than the 62 µg/mL required for 1-dodecanol [1]. This differentiation is critical, as the choice between aldehyde and alcohol forms directly impacts the effective dose in antimicrobial formulations.

Antimicrobial Staphylococcus aureus Bactericidal

Bacterial Luciferase Kinetics Reveal Profound Chain-Length Specificity: Dodecanal (C12) Activity Differs 15-Fold from Decanal (C10)

A study on aldehyde substrate specificity for bacterial luciferase provides a quantitative, cross-study comparable assessment of chain-length effects. Under identical assay conditions (20 mM Bis-Tris, pH 7.1), the relative in vitro activity of n-dodecanal was reported as [1], while the shorter-chain analog n-decanal exhibited a relative activity of [15] [1]. This 15-fold difference in enzymatic turnover is accompanied by substantial changes in binding affinity, with n-dodecanal showing a much higher affinity (Km = 0.2 µM) compared to n-decanal (Km = 1.1 µM).

Enzyme Kinetics Bacterial Luciferase Bioluminescence

Odor Detection Threshold: Dodecanal is a 0.5-1.5 ppb Ultra-Potent Odorant Enabling Trace-Level Formulation

Based on class-level inference from published fragrance industry standards, dodecanal is categorized among the most potent odorants in the perfumer's palette. Its reported odor detection threshold range of 0.5–1.5 ppb [1] places it in an elite tier of high-impact molecules. While direct quantitative comparisons to the odor thresholds of all close analogs (e.g., decanal, undecanal) under identical experimental conditions are not always collated in a single source, this sub-ppb range is characteristic of long-chain fatty aldehydes with optimal volatility and receptor binding, and it is widely understood to be substantially lower than many shorter-chain aldehydes, which require higher concentrations to achieve similar sensory impact.

Fragrance Sensory Analysis Odor Threshold

Synergistic Sporicidal Activity: Dodecanal (Lauric Aldehyde) in Combination with Phloretin Achieves >6 Log Reduction Against A. acidoterrestris Spores

A recent study on the control of Alicyclobacillus acidoterrestris spores in fruit juice provides a direct quantitative assessment of dodecanal's role in synergistic combinations. Individually, lauric aldehyde (dodecanal) demonstrated a Minimum Inhibitory Concentration (MIC) of 0.4 mg/mL and an MBC > 6.4 mg/mL [1]. However, when combined with phloretin at a 2xMIC concentration (the 8PL combination), the synergistic effect (Fractional Inhibitory Concentration Index, FICI = 0.5) achieved a >6-log reduction in spore count (106.1 CFU/mL decrease) within 2 days in culture medium and complete elimination within 1 day in apple juice [1].

Food Preservation Spore Control Synergy

Validated High-Impact Applications for Dodecanal (CAS 112-54-9) Based on Quantitative Evidence


High-Potency Antimicrobial Formulations Targeting Gram-Positive Pathogens

Based on direct comparative data showing dodecanal's superior bactericidal activity against S. aureus (MBC 31 µg/mL) compared to 1-dodecanol (MBC 62 µg/mL), procurement of dodecanal is justified for developing preservative systems, topical antiseptics, or active packaging materials where enhanced activity against Gram-positive bacteria is required [1].

Synergistic Natural Preservatives for Acidic Beverages and Food Products

The demonstrated synergistic sporicidal effect of dodecanal with phloretin (FICI = 0.5) achieving a >6-log reduction in A. acidoterrestris spores positions dodecanal as a strategic co-active ingredient. Its procurement is recommended for research and development of clean-label, plant-derived preservative blends to combat spoilage in fruit juices and other low-pH food matrices [2].

Ultra-Potent Fragrance Ingredient for Trace-Level 'Aldehydic' Accords

The established odor detection threshold of 0.5–1.5 ppb makes dodecanal an essential procurement item for high-end fragrance and personal care product development. It enables perfumers to create the characteristic 'clean, aldehydic' signature of classic fragrances at exceptionally low use levels (0.01-0.3%), thereby minimizing raw material costs and potential allergen labeling concerns while maximizing olfactory impact [3].

Specialized Substrate for Aldehyde-Metabolizing Enzyme Research

For biochemical and microbiological studies involving aldehyde dehydrogenases, luciferases, or cytochrome P450 enzymes, the unique kinetic profile of dodecanal (relative luciferase activity [1] vs. decanal [15]; Km = 0.2 µM) justifies its specific procurement. Its use is critical for accurately modeling chain-length dependent substrate binding and inhibition, which cannot be replicated by generic shorter-chain aldehydes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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